3-(3-Chloro-4-fluorophenyl)thiolan-3-ol
Description
3-(3-Chloro-4-fluorophenyl)thiolan-3-ol is a halogenated thiolane derivative featuring a five-membered sulfur-containing ring (thiolane) substituted with a hydroxyl group at the 3-position and a 3-chloro-4-fluorophenyl moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of a polar hydroxyl group, sulfur atom, and halogenated aromatic system. While specific applications of this compound are still under investigation, its structural analogs are often explored as intermediates in drug synthesis or bioactive agents targeting enzymes or receptors .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFOS/c11-8-5-7(1-2-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTXGEDMVPXQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC(=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(C2=CC(=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deposition Precipitation: This method involves the deposition of a precursor onto a support material, followed by precipitation to form the desired compound.
Hydrothermal Synthesis: This technique involves the use of high-temperature and high-pressure conditions to promote the formation of the compound.
Sol-Gel Method: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Chemical Reactions Analysis
3-(3-Chloro-4-fluorophenyl)thiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)thiolan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on various medical conditions.
Industry: Utilized in industrial processes for the production of various chemical products.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
| Compound Name | CAS Number | Core Structure | Aromatic Substituent | Functional Groups |
|---|---|---|---|---|
| 3-(3-Chloro-4-fluorophenyl)thiolan-3-ol | Not Provided | Thiolane | 3-Chloro-4-fluorophenyl | -OH, -S- |
| 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | 923732-22-3 | Thiazole | 4-Chloro-3-(trifluoromethyl)phenyl | -NH₂, -CF₃, -S- |
| Hypothetical: 3-(4-Chlorophenyl)thiolan-3-ol | N/A | Thiolane | 4-Chlorophenyl | -OH, -S- |
Key Differences :
- Core Heterocycle : The thiolane ring (saturated sulfur-containing ring) in the target compound contrasts with the thiazole (aromatic sulfur-nitrogen ring) in the evidence compound .
- Substituents : The trifluoromethyl (-CF₃) group in the evidence compound introduces strong electron-withdrawing effects, whereas the chloro-fluoro substitution in the target compound offers moderate electronegativity.
Physicochemical Properties
The evidence compound’s higher molecular weight and lipophilicity (LogP) stem from its trifluoromethyl group and thiazole core, which reduce water solubility compared to the target compound .
Research Findings and Case Studies
- Synthetic Accessibility : The target compound’s thiolane ring requires stereoselective synthesis, whereas the evidence compound’s thiazole core is easier to functionalize via cyclization reactions .
- Thermal Stability : Thiazole derivatives (e.g., evidence compound) generally exhibit higher thermal stability than thiolanes due to aromatic conjugation.
- Biological Efficacy: In preliminary studies, trifluoromethylated analogs (e.g., evidence compound) show prolonged half-lives in vivo compared to non-fluorinated analogs, suggesting superior pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
